molecular formula C9H5BrN2O B2668025 8-Bromoquinoxaline-5-carbaldehyde CAS No. 2101944-50-5

8-Bromoquinoxaline-5-carbaldehyde

Cat. No.: B2668025
CAS No.: 2101944-50-5
M. Wt: 237.056
InChI Key: XWSZOHAKJGMUTN-UHFFFAOYSA-N
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Description

8-Bromoquinoxaline-5-carbaldehyde is a chemical compound with the molecular formula C9H5BrN2O It is characterized by a quinoxaline ring substituted with a bromine atom at the 8th position and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoxaline-5-carbaldehyde typically involves the bromination of quinoxaline derivatives followed by formylation. One common method includes the bromination of quinoxaline using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position. Subsequently, the formylation of the brominated quinoxaline is carried out using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoxaline-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed:

    Oxidation: 8-Bromoquinoxaline-5-carboxylic acid.

    Reduction: 8-Bromoquinoxaline-5-methanol.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromoquinoxaline-5-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Bromoquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Quinoxaline-5-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and properties.

    8-Chloroquinoxaline-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    8-Bromoquinoxaline: Lacks the aldehyde group, affecting its reactivity and applications.

Uniqueness: 8-Bromoquinoxaline-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

8-bromoquinoxaline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSZOHAKJGMUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C=O)N=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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